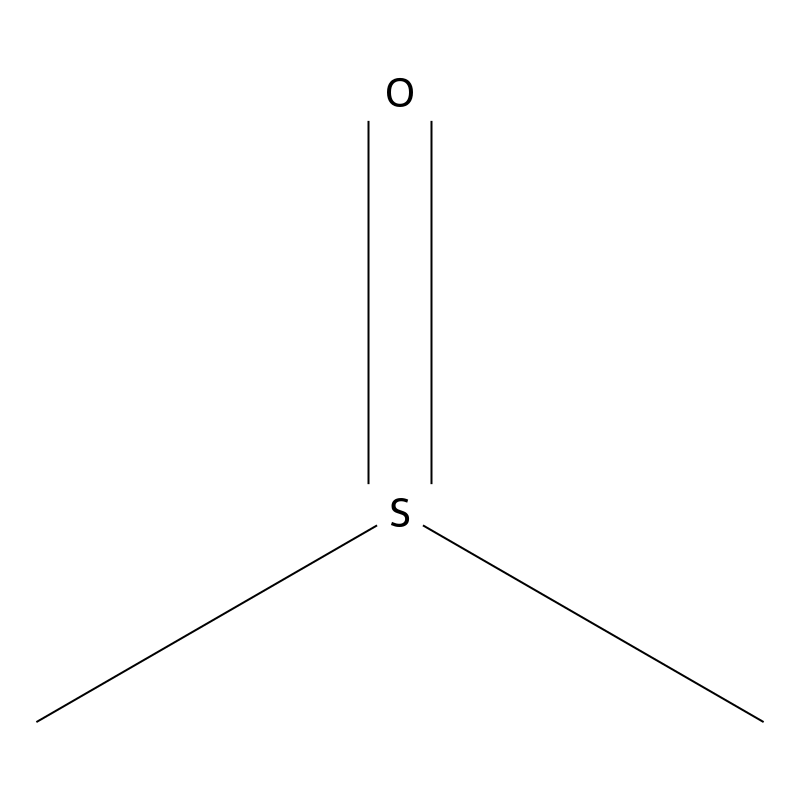

Dimethyl Sulfoxide

C2H6OS

(CH3)2SO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H6OS

(CH3)2SO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in water

Miscible with water

Soluble in ethanol, acetone, ether, carbon tetrachloride, ethyl acetate

Soluble in chloroform and benzene

1000 mg/mL

Solubility in water: miscible

soluble in oil and alcohol; miscible with wate

Synonyms

Canonical SMILES

Dimethyl Sulfoxide (DMSO, CAS: 67-68-5) is a highly polar, aprotic solvent characterized by a high dielectric constant (ε = 46.7), exceptional solvating power for both organic and inorganic compounds, and a wide liquid range (melting point 18.5 °C, boiling point 189 °C). In industrial and laboratory procurement, it serves as a critical reaction medium for nucleophilic substitutions, a primary cryoprotectant in biomanufacturing, and a versatile formulation vehicle. Its baseline value proposition rests on its ability to stabilize polar transition states without hydrogen-bonding to nucleophiles, coupled with a significantly lower toxicity profile compared to legacy aprotic solvents.

Attempting to substitute DMSO with closely related polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) introduces severe regulatory and processing liabilities[1]. DMF and NMP are classified as Substances of Very High Concern (SVHC) under REACH due to reproductive toxicity, triggering strict exposure limits (e.g., <0.3% for DMF) and costly hazardous waste disposal protocols[2]. Conversely, substituting DMSO with safer protic solvents (like methanol) to avoid toxicity fundamentally alters reaction kinetics, heavily solvating nucleophiles and drastically decelerating SN2 reaction rates. Consequently, DMSO cannot be generically swapped without compromising either regulatory compliance or chemical yield.

REACH Compliance and Acute Toxicity Profile

DMSO provides a critical regulatory advantage over legacy solvents like DMF. DMF is restricted under REACH Annex XVII (limit <0.3%) due to its classification as a reproductive toxicant (Repr. 1B). In contrast, DMSO is not an SVHC and exhibits significantly lower acute toxicity, with an oral LD50 in rats of approximately 14,500 mg/kg compared to DMF's 2,800-3,200 mg/kg . This allows procurement teams to de-risk supply chains and reduce hazardous waste handling costs without sacrificing polar aprotic solvent performance.

| Evidence Dimension | Acute Oral Toxicity (LD50, Rat) & REACH Status |

| Target Compound Data | ~14,500 mg/kg; Non-SVHC |

| Comparator Or Baseline | DMF (~3,200 mg/kg; SVHC Repr. 1B) |

| Quantified Difference | >4.5x higher LD50; exempt from SVHC restrictions |

| Conditions | Standard acute oral toxicity assays and EU REACH regulatory frameworks |

Enables regulatory compliance and lowers hazardous waste disposal costs, making it the preferred industrial procurement choice over restricted legacy solvents.

Kinetic Acceleration in Nucleophilic Substitution (SN2) Reactions

DMSO's high dielectric constant (ε = 46.7) and aprotic nature make it vastly superior to protic solvents for SN2 reactions. Because DMSO solvates cations while leaving anions 'bare' and highly reactive, it lowers the activation energy barrier for nucleophilic attack [1]. Compared to protic media (which deactivate nucleophiles via hydrogen bonding) or non-polar solvents, DMSO can accelerate Menshutkin and other SN2 reaction rates by several orders of magnitude, directly translating to shorter batch times and higher throughput in API manufacturing.

| Evidence Dimension | SN2 Reaction Rate Acceleration |

| Target Compound Data | High dielectric constant (ε = 46.7); bare anion stabilization |

| Comparator Or Baseline | Protic solvents (e.g., Methanol) or non-polar solvents |

| Quantified Difference | Rate acceleration by up to 10^3 to 10^6 times depending on the specific nucleophile |

| Conditions | Bimolecular nucleophilic substitution (SN2) pathways |

Directly increases manufacturing throughput and reduces energy consumption by shortening required reaction times in process chemistry.

Post-Thaw Cell Viability in Biomanufacturing

In cell banking and advanced therapy manufacturing, 10% DMSO is the gold standard cryoprotectant, outperforming alternatives like glycerol. DMSO penetrates cell membranes rapidly, preventing intracellular ice crystal formation more effectively during controlled-rate freezing [1]. Comparative studies on primary human cells (such as conjunctival stem cells or PBMCs) demonstrate that DMSO-based cryopreservation yields significantly higher post-thaw viability (often ~80-90%+) compared to glycerol (typically ~60%), making it indispensable for maximizing the recovery of high-value cellular products.

| Evidence Dimension | Post-Thaw Cell Viability (%) |

| Target Compound Data | ~80-90%+ viability (using 10% DMSO) |

| Comparator Or Baseline | Glycerol (~60% viability at 10% concentration) |

| Quantified Difference | ~20-30% absolute increase in viable cell recovery |

| Conditions | Controlled-rate freezing of primary human cells (e.g., PBMCs, stem cells) |

Maximizes the yield of viable, functional cells in expensive biomanufacturing and cell therapy workflows, directly impacting cost-per-dose.

Expanded Electrochemical Stability Window (ESW) for Battery Electrolytes

For next-generation energy storage, including non-aqueous redox flow and Li-O2 batteries, DMSO offers a significantly wider electrochemical stability window than aqueous baselines. While water is thermodynamically limited to an ESW of 1.23 V, DMSO-based electrolytes can remain stable up to 4.0–4.5 V[1]. Furthermore, in 'Water-in-Salt' (WiSE) hybrid electrolytes, DMSO acts as a co-solvent that strongly binds water molecules, suppressing hydrogen and oxygen evolution and expanding the ESW to over 3.6 V, enabling higher energy density cell designs.

| Evidence Dimension | Electrochemical Stability Window (ESW) |

| Target Compound Data | ~4.0 - 4.5 V (pure) / >3.6 V (hybrid WiSE) |

| Comparator Or Baseline | Aqueous electrolytes (1.23 V) |

| Quantified Difference | >2.3 V expansion in stability window |

| Conditions | Room temperature electrochemical testing in redox flow / Li-ion configurations |

Enables the procurement of stable solvents for high-voltage, high-energy-density advanced battery systems where aqueous solutions fail.

REACH-Compliant API Synthesis & Process Chemistry

DMSO is the procurement solvent of choice for scaling up nucleophilic substitution (SN2) reactions, alkylations, and cross-coupling reactions in pharmaceutical manufacturing. It provides the necessary high dielectric constant to accelerate reaction kinetics while completely bypassing the SVHC regulatory restrictions and hazardous waste costs associated with DMF and NMP [1].

Master Cell Banking and Advanced Therapy Cryopreservation

In biomanufacturing facilities handling PBMCs, stem cells, and CAR-T therapies, 10% DMSO formulations are strictly prioritized over glycerol. Its rapid membrane penetration prevents intracellular ice formation, ensuring the >80-90% post-thaw viability required for clinical-grade cell recovery and functional downstream assays [2].

High-Voltage Non-Aqueous Battery Electrolyte Formulation

For R&D and pilot-scale production of redox flow batteries and Li-O2 systems, DMSO is selected as a foundational solvent or co-solvent. Its ability to expand the electrochemical stability window beyond 4.0 V allows engineers to utilize high-voltage redox pairs that would immediately decompose standard aqueous electrolytes [3].

References

- [1] Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Journal of Medicinal Chemistry, ACS Publications, 2025.

- [2] Increased Cell Survival of Human Primary Conjunctival Stem Cells in Dimethyl Sulfoxide-Based Cryopreservation Media. Invest Ophthalmol Vis Sci., PMC, 2019.

- [3] Solvation Interactions in Water–DMSO Electrolyte Systems for Enhanced Aqueous Lithium Battery Performance. ACS Energy Lett., 2026.

Physical Description

Liquid

Colorless liquid that is odorless or has a slight odor of sulfur, garlic, or oysters; [CHEMINFO]

COLOURLESS HYGROSCOPIC LIQUID.

colourless liquid with mild cabbage or garlic odou

Color/Form

Very hygroscopic liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

189 °C

189.00 to 190.00 °C. @ 760.00 mm Hg

189Â °C

Flash Point

95 °C (203 °F) (Open cup)

87Â °C c.c.

Heavy Atom Count

Taste

Vapor Density

2.71 (Air = 1)

Relative vapor density (air = 1): 2.7

Density

1.100 at 20 °C/4 °C

Relative density (water = 1): 1.1

1.087-1.092

LogP

-1.35 (LogP)

-1.35

log Kow = -1.35

-1.35 (calculated)

Odor

Distinctive garlic or oyster-like odo

Decomposition

Melting Point

18.45 °C

18.5 °C

18.5Â °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 468 of 786 companies. For more detailed information, please visit ECHA C&L website;

Of the 19 notification(s) provided by 318 of 786 companies with hazard statement code(s):;

H315 (93.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (96.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (39.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Therapeutic Uses

DMSO may have anti-inflammatory, antioxidant and analgesic activities. DMSO also readily penetrates cellular membranes.

EXPL THER OBJECTIVE: To evaluate the discomfort and long-term efficacy associated with instillation of dimethyl sulfoxide (DMSO). MATERIAL AND METHODS: A total of 28 patients, 13 (11 females, 2 males) with classic interstitial cystitis (IC) and 15 (13 females, two males) with non-ulcer disease, who had received at least one series of six instillations of DMSO were studied. In addition to studying micturition diaries before and after the treatment, the evaluation included assessments of pain using a visual analog scale and of side-effects after each instillation in every series. Data were obtained by surveying the clinical records. A follow-up telephone interview was conducted for those patients who were treated with DMSO and in whom the treatment was considered successful. DMSO instillations were considered successful if the patient reported symptom amelioration and chose to continue with the treatment. RESULTS: Side-effects were not more common or pronounced in patients with classic compared to non-ulcer IC. For classic IC a significant difference could be seen when comparing side-effects experienced during the first three instillations and the three subsequent instillations. After DMSO instillations, a residual treatment effect lasting 16-72 months could be seen. CONCLUSIONS: Intravesical instillation therapy with DMSO appears to be a feasible treatment option for both subtypes of IC and is associated with a reasonably low degree of discomfort.

/Dimethyl sulfoxide is indicated/ for the symptomatic relief of patients with interstitial cystitis. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for DIMETHYL SULFOXIDE (12 total), please visit the HSDB record page.

Pharmacology

Dimethyl Sulfoxide is a highly polar organic liquid that is used widely as a chemical solvent and a free radical scavenger. It shows a range of pharmacological activity including analgesia and anti-inflammation. Because of its ability to penetrate biological membranes, it is used as a vehicle for topical application of pharmaceuticals. It is also used to protect cells and tissue during cryopreservation and has been used to treat extravasation damage caused by anthracycline-based chemotherapy.

MeSH Pharmacological Classification

ATC Code

G04 - Urologicals

G04B - Urologicals

G04BX - Other urologicals

G04BX13 - Dimethyl sulfoxide

M - Musculo-skeletal system

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AX - Other topical products for joint and muscular pain

M02AX03 - Dimethyl sulfoxide

Mechanism of Action

Thioacetamide (400 mg/kg body weight, i.p.) was administered to rats. After 12 hr the activity of plasma glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT) was significantly higher than that of the control group, and after 24 hr plasma GOT and GPT activities strongly increased. These results indicated that the necrotic process was initiated at about 12 hr and developed thereafter. By co-administration of dimethyl sulphoxide (DMSO, 18 and 1 hr before, and 8 hr after administration of thioacetamide: each time, 2.5 mL/kg body weight, p.o.), plasma GOT and GPT were significantly decreased and were even comparable to the control group, showing that DMSO totally prevented the necrotic action of thioacetamide. After 12 and 24 hr of thioacetamide administration, the hepatic level of vitamin C, the most sensitive chemical indicator of oxidative stress, decreased significantly, indicating that oxidative stress was significantly enhanced 12 hr after thioacetamide intoxication and thereafter. DMSO totally restored the liver vitamin C level, demonstrating that DMSO effectively ameliorated the oxidative stress caused by thioacetamide, resulting in the prevention of necrosis of the liver. Phosphorylated c-Jun NH(2)-terminal kinase (JNK) significantly increased transiently 12 hr after treatment with thioacetamide. These results indicated that oxidative stress and the activation of JNK took place almost simultaneously. Phosphorylated extracellular signal-related kinase (ERK) 2 was significantly increased 6-12 hr after thioacetamide injection. Phosphorylated p38 MAPK (mitogen activated protein kinase) was significantly decreased 24 hr after administration of thioacetamide. DMSO treatment inhibited the change of these MAPKs by thioacetamide, corresponding with the prevention of the liver necrosis as well as the attenuation of oxidative stress.

Previous studies performed in our laboratory indicated that non-toxic concentrations of peroxynitrite nevertheless commit U937 cells to a rapid necrosis that is however prevented by a survival signaling driven by cytosolic phospholipase A(2)-released arachidonic acid. Toxicity was mediated by concentrations of peroxynitrite resulting in H(2)O(2)-dependent inhibition of arachidonic acid release. The present study shows that U937 cells differentiated to monocytes by prolonged exposure to dimethyl sulfoxide are resistant to peroxynitrite because able to respond with enhanced release of arachidonic acid. An additional important observation was that these cells require more arachidonate than the undifferentiated cells to support the survival signaling. The enhanced arachidonic acid release was not associated with changes in cytosolic phospholipase A(2) expression but was rather dependent on the increased responsiveness of the enzyme to calcium-dependent stimulation as well as on reduced mitochondrial formation of H(2)O(2). The latter event was found to be critical, since differentiated and undifferentiated cells were equally sensitive to peroxynitrite when the accumulation of H(2)O(2) was enhanced via depletion of catalase, or addition of a complex III inhibitor. Thus, the strategy selected by the differentiation process to allow monocytes to cope with peroxynitrite appears to involve some specific mechanism preventing the mitochondrial formation of H(2)O(2).

Dimethyl sulfoxide (DMSO) has recently been proposed as an anti-inflammatory and free radical scavenging agent. However, the mechanisms by which DMSO mediates its therapeutic effects are unclear. /This paper/ investigated the capability of DMSO to up-regulate heme oxygenase-1(HO-1) expression, as well as the possible underlying mechanisms in human umbilical vein endothelial cells (HUVECs). DMSO induced HO-1 expression both at the level of mRNA and protein in dose-and time-dependent manners in HUVECs, resulting in increased HO-1 activity. The pharmacological inhibition of cJun-N-terminal kinases (JNKs) blocked the DMSO-induced HO-1 up-regulation, while inhibition of extracellular regulated kinase and p38-MAPK did not block heme oxygenase-1 up-regulation. In addition, the phosphorylation of JNKs was initiated by DMSO, indicating the involvement of this kinase in the observed response. DMSO increased the nuclear translocation of NF-E2-related factor 2 (Nrf2) and enhanced its binding to the anti-oxidant response element. Inhibition of Nrf2 synthesis by small interfering RNA molecules subsequently inhibited HO-1 expression induced by DMSO, indicating DMSO's role in inducing HO-1 expression via Nrf2 activation. Utilizing these findings, the present study identified DMSO as a novel inducer of HO-1 expression and identified the underlying mechanisms involved in this process.

Dimethyl sulfoxide (DMSO) is evident to induce apoptosis in certain tumor cells in vitro. However, its apoptotic mechanism remains unexplored in in vivo tumors. This article describes that DMSO, being non-toxic to the normal lymphocytes, up regulated TNFalpha and p53, declined Bcl-2/Bax ratio, activated caspase 9 and PARP-1 cleavage and produced apoptotic pattern of DNA ladder in Dalton's lymphoma (DL) in vivo. This was consistent with the declined expressions of tumor growth supportive glycolytic enzymes; inducible D-fructose-6-phosphate-2-kinase and lactate dehydrogenase-5 in the DL cells. The findings suggest induction of TNFalpha-p53-mitochondrial pathway of apoptosis by DMSO in a non-Hodgkin's lymphoma and support evolving concept of glycolytic inhibition led apoptosis in a tumor cell in vivo.

Vapor Pressure

0.61 [mmHg]

VP: 0.42 mm at 20 °C

0.60 mm Hg at 25 °C

Vapor pressure, Pa at 20Â °C: 59.4

Pictograms

Irritant

Other CAS

2206-27-1

Absorption Distribution and Excretion

Dimethyl sulfoxide and dimethyl sulfone are excreted in the urine and feces.

Following topical application, DMSO is absorbed and widely distributed in tissue and body fluids. DMSO and dimethyl sulfone are excreted in the urine and feces. DMSO is eliminated through the breath and skin and is responsible for the characteristic garlic odor. ... Dimethyl sulfone can persist in serum > 2 weeks after a single intravesical instillation. No residual accumulation of DMSO has occurred after treatment from protracted periods of time.

Dimethyl sulfoxide and /one of its metabolites/ dimethyl sulfone, are excreted in the urine and feces. Dimethyl sulfide /another metabolite/ is eliminated through the breath and skin...

By use of a Fourier transform infrared (FTIR) spectroscopic imaging technique, /this study examined/ the dynamic optical clearing processes occurring in hyperosmotically biocompatible agents penetrating into skin tissue in vitro. The sequential collection of images in a time series provides an opportunity to assess penetration kinetics of dimethyl sulphoxide (DMSO) and glycerol beneath the surface of skin tissue over time. From 2-D IR spectroscopic images and 3-D false color diagrams, ...show/s/ that glycerol takes at least 30 min to finally penetrate the layer of epidermis, while DMSO can be detected in epidermis after only 4 min of being topically applied over stratum corneum sides of porcine skin. The results demonstrate the potential of a FTIR spectroscopic imaging technique as an analytical tool for the study of dynamic optical clearing effects when the bio-tissue is impregnated by hyperosmotically biocompatible agents such as glycerol and DMSO.

In man radioactivity of 35S DMSO appeared in blood 5 min after cutaneous application. One hour later, radioactivity could detected in bones.

For more Absorption, Distribution and Excretion (Complete) data for DIMETHYL SULFOXIDE (9 total), please visit the HSDB record page.

Metabolism Metabolites

Dimethyl sulfoxide is metabolized in man by oxidation to dimethyl sulfone or by reduction to dimethyl sulfide.

Autoimmune strain MRL/Ipr, C3H/lpr, and male BXSB mice were placed on a continuous treatment regimen with 3% DMSO or 3% DMS02 in the drinking water, ad libitum, commencing at 1 to 2 months of age, before spontaneous autoimmune lymphoproliferative disease development could be detected. This represented doses of 8-10 g/kg/day of DMSO and 6-8 g/kg/day of DMS02. Both compounds were observed to extend the mean life span of MRL/Ipr mice from 5.5 months to over 10 months of age. All strains showed decreased antinuclear antibody responses and significant diminution of lymphadenopathy, splenomegaly, and anemia development. Serum IgG levels and spleen IgM antibody plaque formation, however, did not differ from control values. There was no indication of involvement of systemic immunosuppressive or antiproliferative effects, and treated animals were observed to remain healthy and vigorous with no signs of toxicity. These results demonstrate that high doses of both DMSO and its major in vivo metabolite, DMSO2, provide significant protection against the development of murine autoimmune lymphoproliferative disease.

In man, DMSO is oxidized into dimethylsulfone DMSO2, metabolite excreted by urine (17-22 %). DMSO is reduced into dimethylsulfide, DMS, a volatile metabolite, responsible for garlic odour of exhaled air (1 %). About 85 % is excreted unchanged, both by urine (50 %) and feces (50 %).

Dimethyl sulfoxide is metabolized in man by oxidation to dimethyl sulfone or by reduction in dimethyl sulfide. Dimethyl sulfoxide and dimethyl sulfone are excreted in the urine and feces. Route of Elimination: Dimethyl sulfoxide and dimethyl sulfone are excreted in the urine and feces.

Associated Chemicals

Wikipedia

Drug Warnings

/This study/ describe/s/ the occurrence of the trigeminocardiac reflex (TCR) during DMSO pre-flushing of the microcatheter in preparation for Onyx embolization via the internal maxillary artery. TCR has not been previously associated with embolization of extradural entities. Familiarity with this clinical reflex and its proper management may help in planning neurointerventional procedures involving DMSO injection in the trigeminal territory.

Stem cell transplants are established therapy for hematologic and solid tumor malignancies. Known neurological complications of stem cell transplantation include CNS infection, seizures, strokes, metabolic encephalopathy, and hemorrhage. /This paper/ report/s/ two cases of autologous stem cell transplantation complicated by cerebral infarction and myocardial injury. /It is postulated/ that the cryopreservative dimethyl sulfoxide may be responsible.

It is not known whether this drug is excreted in human milk ... caution should be exercised when dimethyl sulfoxide is administered to a nursing woman.

For more Drug Warnings (Complete) data for DIMETHYL SULFOXIDE (20 total), please visit the HSDB record page.

Biological Half Life

/The/ half-life /of DMSO in the rhesus monkey/ was calculated to be about 38 hrs and its elimination rate constant equaled 0.018, or about 2% per hr.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

SOLVENTS

Methods of Manufacturing

Obtained as a by-product of paper manufacture ... .

Oxidation of dimethyl sulfide with nitrogen tetroxide under anhydrous conditions; sulfide waste liquors.

General Manufacturing Information

Machinery Manufacturing

Paint and Coating Manufacturing

All Other Basic Organic Chemical Manufacturing

Electrical Equipment, Appliance, and Component Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Basic Inorganic Chemical Manufacturing

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing

Transportation Equipment Manufacturing

Pharmaceutical and Medicine Manufacturing

All other Petroleum and Coal Products Manufacturing

Utilities

Computer and Electronic Product Manufacturing

Printing Ink Manufacturing

Fabricated Metal Product Manufacturing

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Methane, 1,1'-sulfinylbis-: ACTIVE

FDA does not permit its use in horses or dogs intended for breeding purposes, nor in horses slaughtered for food.

Dimethyl sulfoxide is used in many paint removers and has many green characteristics. It has low toxicity, a high flash point, and is not a HAP nor listed under SARA 313. A risk associated with DMSO removers is that it is readily transported through the skin and may readily carry toxic compounds present with it.

Analytic Laboratory Methods

Ovarian cortical fragments (3 x 3 x 1 mm) were exposed to dimethyl sulfoxide (DMSO) in different concentrations for further analysis of cryoprotectant perfusion by applying high-performance liquid chromatography (HPLC) and conventional cryopreservation. This simple perfusion test can predict the efficiency of the cryopreservation procedure.

Cells are routinely cryopreserved for investigative and therapeutic applications. The most common cryoprotective agent (CPA), dimethyl sulfoxide(DMSO), is toxic, and must be removed before cells can be used. This study uses a microfluidic device in which three streams flow vertically in parallel through a rectangular channel 500 microm in depth. Two wash streams flow on either side of a DMSO-laden cell stream, allowing DMSO to diffuse into the wash and be removed, and the washed sample to be collected. The ability of the device to extract DMSO from a cell stream was investigated for sample flow rates from 0.5 to 4.0 mL/min (Pe = 1,263-10,100). Recovery of cells from the device was investigated using Jurkat cells (lymphoblasts) in suspensions ranging from 0.5% to 15% cells by volume. Cell recovery was >95% for all conditions investigated, while DMSO removal comparable to a previously developed two-stream device was achieved in either one-quarter the device length, or at four times the flow rate. The high cell recovery is a ~25% improvement over standard cell washing techniques, and high flow rates achieved are uncommon among microfluidic devices, allowing for processing of clinically relevant cell populations.

Analyte: dimethyl sulfoxide; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for DIMETHYL SULFOXIDE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Interactions

Thioacetamide (400 mg/kg body weight, i.p.) was administered to rats. After 12 hr the activity of plasma glutamate-oxaloacetate transaminase (GOT) and glutamate-pyruvate transaminase (GPT) was significantly higher than that of the control group, and after 24 hr plasma GOT and GPT activities strongly increased. These results indicated that the necrotic process was initiated at about 12 hr and developed thereafter. By co-administration of dimethyl sulphoxide (DMSO, 18 and 1 hr before, and 8 hr after administration of thioacetamide: each time, 2.5 mL/kg body weight, p.o.), plasma GOT and GPT were significantly decreased and were even comparable to the control group, showing that DMSO totally prevented the necrotic action of thioacetamide. After 12 and 24 hr of thioacetamide administration, the hepatic level of vitamin C, the most sensitive chemical indicator of oxidative stress, decreased significantly, indicating that oxidative stress was significantly enhanced 12 hr after thioacetamide intoxication and thereafter. DMSO totally restored the liver vitamin C level, demonstrating that DMSO effectively ameliorated the oxidative stress caused by thioacetamide, resulting in the prevention of necrosis of the liver. Phosphorylated c-Jun NH(2)-terminal kinase (JNK) significantly increased transiently 12 hr after treatment with thioacetamide. These results indicated that oxidative stress and the activation of JNK took place almost simultaneously. Phosphorylated extracellular signal-related kinase (ERK) 2 was significantly increased 6-12 hr after thioacetamide injection. Phosphorylated p38 MAPK (mitogen activated protein kinase) was significantly decreased 24 hr after administration of thioacetamide. DMSO treatment inhibited the change of these MAPKs by thioacetamide, corresponding with the prevention of the liver necrosis as well as the attenuation of oxidative stress.

Evidence is accumulating that irradiated cells produce some signals which interact with non-exposed cells in the same population via a bystander effect. Here, /research/ examined whether DMSO is effective in suppressing radiation induced bystander effects in CHO and repair deficient xrs5 cells. When 1 Gy-irradiated CHO cells were treated with 0.5% DMSO for 1 hr before irradiation, the induction of micronuclei in irradiated cells was suppressed to 80% of that in non-treated irradiated cells. The suppressive effect of DMSO on the formation of bystander signals was examined and the results demonstrated that 0.5% DMSO treatment of irradiated cells completely suppressed the induction of micronuclei by the bystander effect in non-irradiated cells. It is suggested that irradiated cells ceased signal formation for bystander effects by the action of DMSO. To determine the involvement of reactive oxygen species on the formation of bystander signals, /research/ examined oxidative stress levels using the /2,7-dichlorofluorescin/ DCFH staining method in irradiated populations. The results showed that the treatment of irradiated cells with 0.5% DMSO did not suppress oxidative stress levels. These results suggest that the prevention of oxidative stress is independent of the suppressive effect of DMSO on the formation of the bystander signal in irradiated cells. It is suggested that increased ROS in irradiated cells is not a substantial trigger of a bystander signal.

Ultrasoft X-rays have been shown to be very efficient in inducing chromosomal aberrations in mammalian cells. The present study was aimed to evaluate the modifying effects of DMSO (a potent scavenger of free radicals) on the frequencies of chromosome aberrations induced by soft X-rays. Confluent held G1 Chinese hamster cells (V79) were irradiated with Carbon K ultrasoft X-rays in the presence and absence of 1M DMSO and frequencies of chromosome aberrations in the first division cells were determined. DMSO reduced the frequencies of exchange types of aberrations (dicentrics and centric rings) by a factor of 2.1-3.5. The results indicate that free radicals induced by ultrasoft X-rays contribute to a great extent to the induction of chromosome aberrations. The possible implications of these results in interpreting the mechanisms involved in the high efficiency of ultrasoft X-rays in the induction of chromosome aberrations are discussed.

For more Interactions (Complete) data for DIMETHYL SULFOXIDE (33 total), please visit the HSDB record page.

Dates

Rapid ventricular pacing for flow control during transarterial Onyx embolization of tentorial dural arteriovenous fistulas

Eisaku Tsuji, Hideo Okada, Tomoaki TeradaPMID: 34376414 DOI: 10.1136/bcr-2021-242833

Abstract

We report transarterial Onyx embolization with flow control using rapid ventricular pacing (RVP) in a middle-aged male patient with tentorial dural arteriovenous fistulas (TDAVFs). The patient completed angiographic obliteration in one session without any complications, and the 6-month postangiographic obliteration follow-up showed no evidence of residual or recurrent dural arteriovenous fistulas. RVP may be a novel treatment option of flow control to facilitate the embolic agent penetrating into the venous side and to achieve complete cure in transarterial embolization of TDAVFs.Production and stability of amorphous solid dispersions produced by a Freeze-drying method from DMSO

Eetu Valkama, Ondřej Haluska, Vesa-Pekka Lehto, Ossi Korhonen, Katja PajulaPMID: 34293468 DOI: 10.1016/j.ijpharm.2021.120902

Abstract

Freeze drying is known to be able to produce an amorphous product, but this approach has been mostly used with water-based media. With APIs which are virtually water insoluble, a more appropriate freeze-drying medium would be an organic solvent. Little is known about this approach in terms of forming a stable freeze-dried amorphous product stabilized by small molecule excipient out of organic solvents. In the present study, freeze-drying of APIs from DMSO solutions was used to produce stable solid dispersions from binary mixtures of APIs containing at least one poorly water soluble or practically water-insoluble API. The developed freeze-drying method produced amorphous binary solid dispersions which remained amorphous for at least two days while the 13 best binary dispersions remained stable at room temperature for the entire study period of 127 days. Average residual DMSO levels in dried dispersions were 3.5% ± 1.6%. The developed method proved feasible in producing relatively stable amorphous solid dispersions from practically water insoluble drug compounds which could subsequently be used in further research purposes.Cryopreservation of mammalian cells using protic ionic liquid solutions

Saffron J Bryant, Stuart J Brown, Andrew V Martin, Radhika Arunkumar, Rekha Raju, Aaron Elbourne, Gary Bryant, Calum J Drummond, Tamar L GreavesPMID: 34214724 DOI: 10.1016/j.jcis.2021.06.096

Abstract

Cryopreservation has facilitated considerable advances in both medical technology and scientific research. However, further developments have been limited by the relatively low number of effective cryoprotective agents. Even after fifty years of research, most protocols rely on the same two toxic agents, i.e. dimethylsulfoxide or glycerol. Ionic liquids are a class of promising solvents which are known glass formers and may offer a less-toxic alternative. The research presented here investigates ten protic ionic liquids as potential cryoprotective agents. The liquids are screened for key properties including cellular toxicity, permeability and thermal behaviour. The most promising, ethylammonium acetate, was then tested as a cryoprotective agent on a model cell line and was found to be as effective as the common cryoprotectant, dimethylsulfoxide. This work reports the first use of a protic ionic liquid as an effective cryoprotective agent for a mammalian cell line. This will inform the development of a suite of potential new ionic liquid-based cryoprotectants that could potentially allow the cryopreservation of new cell types.Washing transplants with Sepax 2 reduces the incidence of side effects associated with autologous transplantation and increases patients' comfort

Lucie Huvarová, Zdeněk Kořístek, Tomáš Jelínek, Lucie Černá, Jana Smejkalová, Milan Navrátil, Lukáš Grebeníček, Ivana Tvrdá, Magda Michalíková, Roman HájekPMID: 34197635 DOI: 10.1111/trf.16566

Abstract

High-dose chemotherapy followed by autologous hematopoietic stem cell transplantation (ASCT) is routinely used in various hematologic malignancies. However, dimethylsulfoxide contained in cryopreserved grafts can cause adverse events (AEs).Forty-three ASCTs were performed with Sepax 2 washed grafts between 7/2016 and 10/2019. The aim of this study was to determine whether washing out dimethyl sulfoxide (DMSO) from transplants using the Sepax 2 (S-100) device is safe and reduces the incidence of DMSO-associated AEs.

The washing procedure was automated and that resulted in the satisfactory recovery of total nucleated cells, CD34

cells, and colony forming units of granulocyte and macrophages (85%, 80%, and 84%, medians). Time to engraftment of leukocytes, granulocytes, and platelets as well as the number of neutropenic days did not differ when compared to 20 consecutive ASCTs without washing. The AE occurrence was lower compared to unwashed grafts: 81% versus 78% during and shortly after grafts administration, 76% versus 69% in the following day.

We conclude that the washing of cryopreserved transplants using Sepax 2 was feasible with a high recovery of hematopoietic cells, did not influence time to engraftment, and resulted in the satisfactory reduction of AEs and improved tolerance of the procedure.

Enhancement of the antioxidant abilities of lignin and lignin-carbohydrate complex from wheat straw by moderate depolymerization via LiCl/DMSO solvent catalysis

Chen Su, Tao Gan, Zhulan Liu, Yan Chen, Qia Zhou, Jianyu Xia, Yunfeng CaoPMID: 34126153 DOI: 10.1016/j.ijbiomac.2021.06.063

Abstract

A facile and environmentally-friendly strategy for increasing antioxidant activity is a crucial issue for value-added lignin and lignin-carbohydrate complex (LCC) as alternative antioxidants. However, the antioxidant activities of lignin and LCC by the traditional solid-liquid extraction (SLE) methods were restricted by the relatively lower solubility induced from high molecular weight (Mw), and the less functional groups including, phenolic hydroxyl and carboxyl. To improve the antioxidantion of lignin and LCC, lithium chloride/dimethyl sulfoxide (LiCl/DMSO) solvent fractionation (LDSF) was conducted to increase the functional groups and reduce Mw, in which LiCl/DMSO acted triple roles as solvent, acid, and metal chloride catalyst for the depolymerization reaction synchronously. The β-O-4' linkages were cleaved to release the phenolic hydroxyl, resulting in decreasing Mw; the hydroxyl of the side-chain of lignin was oxidized into carboxyl. Thus, the lignin (LD-RL) and LCC (LD-LCC) samples from LDSF had a higher syringyl (S)/guaiacyl (G) ratio, phenolic hydroxyl, and carboxyl contents, but less Mw than control groups from SLE. Consequently, they presented more excellent scavenging rates toward DPPH and ABTS radicals, up to 90%. This work provided panoramic perspectives and basics of the green and convenient approach to isolate and modify lignin and LCC for great antioxidantion with LDSF.Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro

Juliana C Ferreira, Samar Fadl, Metehan Ilter, Hanife Pekel, Rachid Rezgui, Ozge Sensoy, Wael M RabehPMID: 34324734 DOI: 10.1096/fj.202100994

Abstract

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) is responsible for coronavirus disease 2019 (COVID-19), one of the most challenging global pandemics of the modern era. Potential treatment strategies against COVID-19 are yet to be devised. It is crucial that antivirals that interfere with the SARS-CoV-2 life cycle be identified and developed. 3-Chymotrypsin-like protease (3CLpro) is an attractive antiviral drug target against SARS-CoV-2, and coronaviruses in general, because of its role in the processing of viral polyproteins. Inhibitors of 3CLpro activity are screened in enzyme assays before further development of the most promising leads. Dimethyl sulfoxide (DMSO) is a common additive used in such assays and enhances the solubility of assay components. However, it may also potentially affect the stability and efficiency of 3CLpro but, to date, this effect had not been analyzed in detail. Here, we investigated the effect of DMSO on 3CLpro-catalyzed reaction. While DMSO (5%-20%) decreased the optimum temperature of catalysis and thermodynamic stability of 3CLpro, it only marginally affected the kinetic stability of the enzyme. Increasing the DMSO concentration up to 20% improved the catalytic efficiency and peptide-binding affinity of 3CLpro. At such high DMSO concentration, the solubility and stability of peptide substrate were improved because of reduced aggregation. In conclusion, we recommend 20% DMSO as the minimum concentration to be used in screens of 3CLpro inhibitors as lead compounds for the development of antiviral drugs against COVID-19.Unexpected Substituent Effects in Spiro-Compound Formation: Steering

Xiaoxian Li, Yuanxun Wang, Yaxin Ouyang, Zhenyang Yu, Beibei Zhang, Jingran Zhang, Haofeng Shi, Han Zuilhof, Yunfei DuPMID: 34184892 DOI: 10.1021/acs.joc.1c00775

Abstract

A highly substituent-dependent rearrangement allows for the novel and SOCl-induced divergent synthesis of 3-methylthioquinolin-2-ones and 3-methylthiospiro[4.5]trienones through intramolecular electrophilic cyclization of

-aryl propyamides. DMSO acts as both solvent and sulfur source, and use of DMSO-

/

enables the incorporation of SCH

or SCD

moieties to the 3-position of the heterocyclic framework. Different

-substituents trigger divergent reaction pathways leading to the formation of quinolin-2-ones for mild substituents and spiro[4,5]trienones for both electron-withdrawing and -donating substituents, respectively. On the basis of both computational and experimental results, a new mechanism has been put forward that accounts for the exclusive spirolization/defluorination process and the surprising substituent effects.